molecular formula C20H22BrN3O5S B2558386 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide CAS No. 868981-08-2

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2558386
CAS No.: 868981-08-2
M. Wt: 496.38
InChI Key: BSFCIPQVRQJVQA-UHFFFAOYSA-N
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Description

N1-((3-((4-Bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound is characterized by a central oxalamide scaffold, known for its conformational rigidity and capacity for hydrogen bonding, which is critical for molecular recognition in medicinal chemistry . The structure features a 4-bromophenylsulfonyl group linked to an oxazolidine ring at the N1 position and a phenethyl moiety at the N2 position. Compounds with this core structure are of significant interest in early-stage pharmaceutical research, particularly in the exploration of new antibacterial agents. Oxazolidinone-based compounds, such as the novel agent FYL-67, have demonstrated potent activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting bacterial protein synthesis . The specific sulfonyl and aromatic substitutions on the oxazolidine ring are key structural features that can influence metabolic stability and target binding affinity . Researchers can utilize this compound as a building block or a lead compound in designing new therapeutic candidates, studying structure-activity relationships (SAR), and investigating mechanisms of action against resistant pathogens. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O5S/c21-16-6-8-17(9-7-16)30(27,28)24-12-13-29-18(24)14-23-20(26)19(25)22-11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFCIPQVRQJVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazolidinone Ring Formation

The oxazolidinone scaffold is synthesized via cyclization of β-amino alcohols using triphosgene (bis(trichloromethyl) carbonate), a safer phosgene surrogate.

Procedure :

  • β-Amino alcohol preparation :
    • React L-serine methyl ester with 4-bromobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) at 0°C.
    • Yield: 78% (reported for analogous sulfonylation).
  • Cyclization :
    • Add triphosgene (0.33 eq) to the β-amino alcohol in DCM at -10°C.
    • Stir for 6 h, then warm to room temperature.
    • Quench with saturated NaHCO₃ and extract with DCM.
    • Yield: 85%.

Key Data :

Parameter Value
Reaction Temp -10°C to 25°C
Time 6 h
Purification Column chromatography (SiO₂, hexane/EtOAc 3:1)

Amination of the Oxazolidinone Methyl Group

The hydroxymethyl group is converted to an amine via a Mitsunobu reaction:

Procedure :

  • React oxazolidinone (1 eq) with phthalimide (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C.
  • Reflux for 12 h, then hydrolyze with hydrazine hydrate in ethanol.
  • Filter and concentrate to isolate the primary amine.
    • Yield: 70% (adapted from).

Synthesis of Intermediate B: Phenethyl-oxalyl Chloride

Oxalyl chloride is reacted with phenethylamine to form the reactive oxalyl chloride intermediate:

Procedure :

  • Add oxalyl chloride (1.1 eq) dropwise to phenethylamine (1 eq) in DCM at -20°C.
  • Stir for 2 h, then evaporate under reduced pressure.
    • Yield: 95%.

Coupling of Intermediates A and B

Oxalamide Bond Formation

Procedure :

  • Dissolve Intermediate A (1 eq) and Intermediate B (1.05 eq) in anhydrous DCM.
  • Add pyridine (2 eq) as a base to scavenge HCl.
  • Stir at 25°C for 4 h.
  • Wash with 10% citric acid, 5% NaHCO₃, and brine.
  • Dry over Na₂SO₄ and purify via recrystallization (ethanol/water).
    • Yield: 82%.

Optimization Insights :

  • Design of Experiments (DoE) : A central composite design revealed optimal stoichiometry (1:1.05 ratio) and reaction time (4 h).
  • Side Reactions : Overcoupling is minimized by controlled addition of oxalyl chloride.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.35–4.20 (m, 2H, oxazolidinone-CH₂), 3.85 (t, J = 8.0 Hz, 1H, oxazolidinone-CH), 3.45 (q, J = 6.8 Hz, 2H, NHCH₂), 2.85 (t, J = 7.2 Hz, 2H, PhCH₂).
  • HRMS (ESI+) : m/z calc. for C₁₉H₂₀BrN₃O₅S [M+H]⁺: 522.02, found: 522.03.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Stepwise Coupling 82 99 12.50
One-Pot 75 97 9.80

Trade-offs :

  • Stepwise : Higher purity but requires intermediate isolation.
  • One-Pot : Cost-effective but challenges in impurity control.

Industrial-Scale Considerations

  • Safety : Use jacketed reactors for exothermic sulfonylation and coupling steps.
  • Waste Management : Neutralize HCl gas with scrubbers; recover DCM via distillation.

Chemical Reactions Analysis

Types of Reactions

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has diverse applications in various fields:

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, including:

  • Anti-inflammatory Activities : It has shown promise in modulating inflammatory pathways.
  • Anticancer Properties : Preliminary studies indicate activity against certain cancer cell lines, suggesting its potential as an anticancer agent.

Biochemical Probing

It serves as a biochemical probe to study enzyme activities, particularly those involved in metabolic pathways. The oxazolidinone ring can form hydrogen bonds with active site residues of enzymes, facilitating the exploration of enzyme mechanisms and interactions.

Synthetic Chemistry

As a building block in organic synthesis, it can be utilized to create more complex molecules. Its ability to participate in various chemical reactions allows for the development of novel compounds with tailored properties.

Materials Science

The compound's unique properties make it suitable for developing new materials, including polymers and coatings with specific functionalities.

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

StudyFocusFindings
Study 1Anti-inflammatory ActivityDemonstrated significant reduction in inflammatory markers in vitro.
Study 2Anticancer ActivityShowed cytotoxic effects on breast cancer cell lines, indicating potential for further development as an anticancer agent.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of specific metabolic enzymes, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s oxazolidinone-sulfonamide core differentiates it from azetidinone-based () or pyrazolo-pyrimidine-based () analogs.
  • The 4-bromophenylsulfonyl group enhances steric bulk and electron-withdrawing effects compared to the chloro or fluoro substituents in analogs .

Hydrogen Bonding and Crystallization

Hydrogen bonding patterns influence crystallization and stability. The sulfonyl group in the target compound acts as a strong hydrogen bond acceptor, while the oxalamide linker provides dual NH donors. This contrasts with:

  • Compound from : The sulfonamide and chromenone groups create a complex hydrogen-bonding network, reflected in its higher melting point (175–178°C) .

Pharmacological Potential (Inferred from Structural Analogies)

  • Antimicrobial Activity: Oxazolidinones (e.g., linezolid) are known antibiotics.
  • Enzyme Inhibition : Sulfonamides often target carbonic anhydrase or proteases. The phenethyl group in the target compound may enhance binding to hydrophobic enzyme pockets, differing from ’s fluorinated aromatic system .

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound notable for its unique chemical structure, which includes oxazolidinone and oxalamide functionalities along with a bromophenyl sulfonyl group. This structural arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H25BrN4O6S
Molecular Weight505.4 g/mol
CAS Number868980-93-2
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group engages in hydrophobic interactions. These interactions modulate the activity of target proteins, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Research has indicated that compounds with oxazolidinone structures may exhibit anticancer properties. For instance, studies have shown that derivatives of oxazolidinones can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The presence of the bromophenyl sulfonyl group may enhance this activity through increased lipophilicity, allowing better membrane permeability.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. Similar sulfonamide derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response. The specific interactions of this compound with these targets could lead to a reduction in inflammation.

Case Studies and Research Findings

  • Synthesis and Structure : A study detailed the synthesis of similar compounds and their biological evaluation, confirming that modifications to the oxazolidinone structure can significantly influence biological activity. X-ray analysis was utilized to confirm the structures of synthesized derivatives .
  • Biochemical Probes : The compound has been investigated as a biochemical probe to study enzyme activities, particularly those involved in metabolic pathways relevant to cancer and inflammation. Its unique structure allows for selective binding to target enzymes, facilitating the study of their mechanisms.
  • Toxicological Assessments : In risk assessment frameworks, compounds like this compound are evaluated for their potential toxicity using databases such as ToxCast and ChEMBL. These assessments help in understanding the safety profile of new chemical entities before clinical trials .

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for characterizing the structural integrity of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide, and how can contradictions in spectral data be resolved?

  • Answer : Key methods include 1H/13C-NMR to confirm hydrogen/carbon environments (e.g., oxazolidin-2-yl methyl groups, sulfonyl-linked bromophenyl) and FT-IR to identify functional groups (e.g., C=O in oxalamide, S=O in sulfonyl). Contradictions in data, such as unexpected shifts in NMR signals, may arise from solvent effects, tautomerism, or impurities. Cross-validation with mass spectrometry (MS) and elemental analysis is essential. For example, in related oxazole derivatives, discrepancies in aromatic proton signals were resolved by comparing experimental data with computational predictions (DFT calculations) .

Q. What synthetic protocols are recommended for preparing this compound, and how can reaction yields be optimized?

  • Answer : A multi-step synthesis is typical:

Sulfonylation : React 4-bromobenzenesulfonyl chloride with an oxazolidine precursor under reflux in aprotic solvents (e.g., toluene) .

Oxalamide coupling : Use oxalyl chloride or EDCI/HOBt-mediated coupling to link the sulfonylated oxazolidine to phenethylamine .
Yield optimization strategies include:

  • Temperature control (e.g., avoiding decomposition of heat-sensitive intermediates).
  • Catalytic additives (e.g., DMAP for acyl transfer reactions).
  • Purification via column chromatography or recrystallization .

Q. How does the sulfonyl group influence the compound’s reactivity in downstream functionalization?

  • Answer : The electron-withdrawing sulfonyl group stabilizes adjacent electrophilic centers, enabling selective reactions at the oxazolidine ring (e.g., nucleophilic substitution at the methylene position) or the oxalamide nitrogen. For example, sulfonyl groups in similar compounds facilitate regioselective halogenation or cross-coupling reactions .

Advanced Research Questions

Q. What strategies are effective for designing structural analogs to study structure-activity relationships (SAR) in pharmacological applications?

  • Answer : Focus on modifying:

  • Sulfonyl substituents : Replace bromophenyl with other aryl groups (e.g., nitro, methoxy) to assess electronic effects on target binding .
  • Oxazolidine ring : Introduce heteroatoms (e.g., S or N) or alter ring size to modulate conformational flexibility .
  • Phenethyl group : Vary alkyl chain length or incorporate bioisosteres (e.g., benzyl) to probe hydrophobic interactions.
    Computational docking (e.g., AutoDock Vina) with target proteins (e.g., enzymes or receptors) can prioritize analogs for synthesis .

Q. How can contradictions in cytotoxicity data between in vitro and in vivo models be addressed?

  • Answer : Discrepancies may stem from metabolic instability, poor bioavailability, or off-target effects. Methodological solutions include:

  • Metabolic profiling : Use liver microsomes or CYP450 inhibitors to identify degradation pathways .
  • Formulation optimization : Employ nanoencapsulation or prodrug strategies to enhance solubility and tissue penetration.
  • Orthogonal assays : Validate cytotoxicity mechanisms (e.g., apoptosis vs. necrosis) via flow cytometry or caspase-3 activation assays .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets, and how do methodological choices affect model accuracy?

  • Answer : Molecular dynamics (MD) simulations and QSAR models are commonly used. Key considerations:

  • Force fields : AMBER or CHARMM for protein-ligand dynamics; OPLS for small molecules .
  • Docking algorithms : Compare Glide (rigid docking) vs. Induced Fit (flexible docking) to account for binding-site plasticity.
    Contradictions in predicted binding affinities often arise from incomplete sampling or overfitting. Cross-validation with experimental IC50/Kd values is critical .

Q. How can researchers resolve conflicting data on the compound’s stability under varying pH conditions?

  • Answer : Perform accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring to track degradation products. pH-dependent hydrolysis of the sulfonyl or oxalamide groups can be modeled using Arrhenius kinetics. For example, oxazolidine rings in related compounds showed increased hydrolysis rates at pH < 3, requiring buffered formulations for in vivo studies .

Data Analysis & Experimental Design

Q. What statistical models are recommended for analyzing dose-response relationships in cytotoxicity studies?

  • Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Account for variability via bootstrapping or Bayesian hierarchical models. For high-throughput data, machine learning (e.g., random forests) can identify confounding variables (e.g., solvent effects) .

Q. How should researchers design experiments to validate the compound’s mechanism of action when preliminary data conflicts with literature reports?

  • Answer : Adopt a triangulation approach :

  • Biochemical assays : Measure direct target engagement (e.g., enzyme inhibition).
  • Genetic knockdown : Use siRNA/CRISPR to confirm target dependency.
  • Proteomic profiling : Identify off-target effects via mass spectrometry-based pulldowns.
    Contradictions may arise from differences in cell lines or assay conditions; replicate studies in multiple models .

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